
Ethyl 3-oxo-2-phenylpentanoate
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Overview
Description
Ethyl 3-oxo-2-phenylpentanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of pentanoic acid and features both an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2-phenylpentanoate can be synthesized through the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction, followed by acidification to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-2-phenylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting metabolic and inflammatory pathways.
Industry: this compound is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism by which ethyl 3-oxo-2-phenylpentanoate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
- Ethyl 4-oxo-2-phenylpentanoate
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl 3-oxo-4-phenylpentanoate
Comparison: Ethyl 3-oxo-2-phenylpentanoate is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions, making it suitable for specific synthetic and research purposes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-oxo-2-phenylpentanoate, and what reagents are critical for its preparation?
this compound is typically synthesized via Claisen or Dieckmann condensation reactions involving β-keto ester precursors. For example, analogous β-keto esters like Ethyl 2-phenylacetoacetate (a structural variant) are prepared using ethyl acetoacetate and aryl halides under basic conditions, with potassium carbonate or sodium ethoxide as catalysts . Key reagents include lithium aluminum hydride (for reductions) or oxidizing agents like potassium permanganate for functional group interconversions .
Q. How is this compound characterized spectroscopically, and what spectral markers are diagnostic?
Characterization relies on:
- NMR : A triplet near δ 1.2–1.4 ppm (ethyl CH3), a carbonyl signal at ~170–175 ppm (ester C=O), and aromatic protons (δ 7.2–7.6 ppm) .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .
- GC/MS : Molecular ion peaks at m/z 218 (C12H14O3) and fragments at m/z 105 (benzoyl ion) .
Q. What are the common chemical reactions involving this compound?
- Oxidation : The keto group can be oxidized to carboxylic acids using strong oxidants (e.g., KMnO4), yielding phenyl-substituted dicarboxylic acids .
- Reduction : The ketone is reduced to a secondary alcohol with NaBH4 or LiAlH4, forming ethyl 3-hydroxy-2-phenylpentanoate .
- Substitution : Halogenation (e.g., SOCl2) replaces the hydroxyl group in derivatives .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in large-scale preparations?
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve aryl coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol .
- Temperature control : Maintaining 60–80°C prevents side reactions like ester hydrolysis .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar β-keto esters?
Discrepancies (e.g., overlapping NMR signals) are addressed via:
- 2D NMR techniques : HSQC and HMBC differentiate aromatic vs. aliphatic carbons .
- X-ray crystallography : SHELX-refined structures (e.g., SHELXL for small molecules) confirm bond lengths and angles .
- Computational modeling : DFT calculations predict spectral profiles for comparison .
Q. What mechanistic insights exist for the keto-enol tautomerism of this compound under acidic/basic conditions?
- Acidic conditions : Protonation of the carbonyl oxygen stabilizes the keto form.
- Basic conditions : Deprotonation at the α-carbon favors the enolate, critical for nucleophilic reactions (e.g., alkylation) . Kinetic studies using UV-Vis spectroscopy reveal tautomerization rates (e.g., t1/2 ~15 min in NaOH/EtOH) .
Q. What role does this compound play in forensic analysis of illicit drug precursors?
The compound is a suspected precursor in amphetamine synthesis. Detection methods include:
- GC/MS with derivatization : Trimethylsilyl derivatives improve volatility for trace analysis .
- Wastewater epidemiology : Monitoring sewage for β-keto ester metabolites correlates with clandestine lab activity .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-oxo-2-phenylpentanoate |
InChI |
InChI=1S/C13H16O3/c1-3-11(14)12(13(15)16-4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
BHZOYDWMQNKDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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